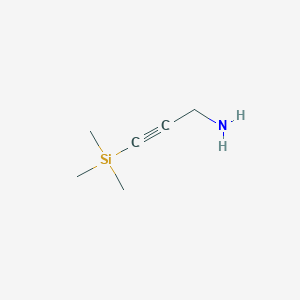

3-(Trimethylsilyl)prop-2-yn-1-amine

Description

Contextualization within Organosilicon and Propargylamine (B41283) Chemistry

The study of 3-(Trimethylsilyl)prop-2-yn-1-amine lies at the intersection of two significant fields of chemistry: organosilicon chemistry and propargylamine chemistry.

Organosilicon Chemistry is the study of compounds containing carbon-silicon bonds. wikipedia.org These compounds are widely used as synthetic intermediates in chemical synthesis. researchgate.net A key feature of organosilicon chemistry is the difference in electronegativity between silicon (1.74 to 2.0) and carbon (2.5), which polarizes the Si-C bond. pageplace.de This polarization, along with the larger size of the silicon atom compared to carbon, dictates the unique reactivity of organosilicon compounds. soci.org A silyl (B83357) group can be thought of as a "super-proton," a metallic substitute for a hydrogen atom that can control the site of electrophilic attack. nih.gov

Propargylamine Chemistry focuses on molecules containing a propargyl group (HC≡C-CH₂-) attached to a nitrogen atom. Propargylamines are crucial building blocks in organic synthesis, serving as key intermediates for the preparation of numerous biologically active compounds and nitrogen-containing heterocycles like pyrroles, quinolines, and peptides. researchgate.netnih.govnih.gov They are often synthesized through a one-pot, three-component reaction involving an aldehyde, an amine, and an alkyne, known as the A³ coupling reaction. researchgate.netnih.gov

3-(Trimethylsilyl)prop-2-yn-1-amine is a molecule that embodies principles from both fields. It is a propargylamine derivative where the terminal hydrogen of the alkyne is replaced by a trimethylsilyl (B98337) (TMS) group, an organosilicon moiety. This substitution is not trivial; it fundamentally alters the compound's properties and reactivity, making it a highly versatile and controllable synthetic intermediate.

Strategic Importance as a Multifunctional Synthetic Building Block

The strategic value of 3-(Trimethylsilyl)prop-2-yn-1-amine stems from the presence of three distinct functional groups within a compact structure: the primary amine (-NH₂), the internal alkyne (-C≡C-), and the trimethylsilyl (-Si(CH₃)₃) group. This trifunctional nature allows it to be used as a versatile building block for the synthesis of a wide array of more complex organic molecules.

Researchers have utilized this compound and its derivatives to create previously unknown organoselenium compounds, such as organyl [3-(trimethylsilyl)prop-2-yn-1-yl] selenides. researchgate.net Furthermore, related structures like 3-(trimethylsilyl)propynamides are valuable intermediates for synthesizing biologically important heterocyclic compounds. researchgate.net The propargylamine framework itself is a precursor for various important molecules, including those with applications in agrochemicals and pharmaceuticals. nih.gov The ability to selectively react at the amine, the alkyne, or the carbon-silicon bond provides chemists with multiple pathways for molecular construction, underscoring its importance as a multifunctional synthetic unit.

Table 1: Physicochemical Properties of 3-(Trimethylsilyl)prop-2-yn-1-amine and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 3-(Trimethylsilyl)prop-2-yn-1-amine | 70052-55-0 bldpharm.com | C₆H₁₃NSi | 127.26 | Combines amine, alkyne, and silyl functionalities. |

| 3-Trimethylsilylpropynal | 2975-46-4 lookchem.com | C₆H₁₀OSi | 126.23 lookchem.com | Boiling Point: 128.8 °C; Density: 0.876 g/cm³ lookchem.com |

| 1-cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-ol | 192315-00-7 sigmaaldrich.com | C₉H₁₆OSi | 168.31 sigmaaldrich.com | Physical Form: Oil sigmaaldrich.com |

Role of the Trimethylsilyl Group in Molecular Design and Reactivity Modulation

The trimethylsilyl (TMS) group is central to the utility of 3-(Trimethylsilyl)prop-2-yn-1-amine, modulating its reactivity in several critical ways.

Protecting Group : The most significant application of the TMS group in alkynyl systems is as a protecting group for the terminal C-H bond. nih.gov This bond is acidic and can interfere with many organic reactions. By replacing the hydrogen with a TMS group, this unwanted reactivity is masked. nih.gov The TMS group is stable under many reaction conditions, such as Sonogashira cross-coupling, providing excellent protection. thieme-connect.com

Reactivity and Stability : The TMS group can impart greater thermal stability to alkynyl systems. thieme-connect.com Its presence is sometimes necessary for certain reactions to proceed, such as the nickel-catalyzed decarbonylative addition to phthalimides. gelest.com

Stereochemical and Regiochemical Control : The steric bulk and electronic effects of the silyl group can influence the regio- and stereochemistry of reactions occurring at the carbon-carbon triple bond. thieme-connect.comnih.gov This directing effect is particularly valuable in cyclization reactions, allowing for the synthesis of specific isomers with high selectivity. nih.govnih.gov

A Removable and Functional Handle : A major advantage of using the TMS group is that it can be easily removed under mild conditions to regenerate the terminal alkyne, a process known as protiodesilylation. nih.govgelest.com This deprotection can be achieved with reagents like potassium carbonate in methanol (B129727) or tetra-n-butylammonium fluoride (B91410) (TBAF). gelest.com Furthermore, the C-Si bond can be cleaved and replaced with other functionalities, providing an entry point for further molecular diversification. nih.gov For instance, under modified Sonogashira conditions, cross-coupling can occur directly at the C-Si bond. thieme-connect.com

Table 2: Key Functions of the Trimethylsilyl (TMS) Group in Alkynylamines

| Function | Description | Significance in Synthesis |

|---|---|---|

| Protection | Masks the acidic terminal C-H of the alkyne, preventing unwanted side reactions. nih.govthieme-connect.com | Allows for selective reactions at other parts of the molecule without interference from the alkyne proton. |

| Stabilization | Increases the thermal stability of the alkynyl system. thieme-connect.com | Enables reactions to be carried out under conditions that might decompose the parent alkyne. |

| Regio-/Stereo-control | Directs the outcome of reactions at the triple bond due to steric and electronic effects. thieme-connect.comnih.gov | Facilitates the synthesis of specific isomers, which is crucial for creating complex target molecules. |

| Functional Handle | Can be selectively removed (protiodesilylation) or replaced with other groups. nih.govnih.govgelest.com | Offers a two-step strategy for introducing functionality at the terminal alkyne position after other synthetic transformations have been completed. |

Overview of Key Research Areas

Research involving 3-(Trimethylsilyl)prop-2-yn-1-amine and related silylated propargyl compounds is focused on their application in advanced organic synthesis. Key areas include:

Heterocyclic Synthesis : These compounds are valuable precursors for a variety of nitrogen-containing heterocycles. For example, TMS-protected alkynes are selective partners in titanium-catalyzed [2+2+1] cycloadditions to form highly substituted pyrroles. nih.gov They have also been employed in the synthesis of quinolines and other complex ring systems. nih.govmdpi.com

Cross-Coupling Reactions : The TMS group's ability to act as a protecting group and a reactive handle makes silylated alkynes ideal substrates for cross-coupling reactions like the Sonogashira and Stille reactions, which are fundamental methods for forming carbon-carbon bonds. thieme-connect.com

Multicomponent Reactions : Propargylamines are famously synthesized via A³ coupling, and silylated versions can be used in or derived from such atom-economical processes to build molecular complexity rapidly. researchgate.netnih.gov

Synthesis of Functionalized Molecules : The compound serves as a starting point for molecules with specific functionalities. Research has demonstrated its use in preparing novel organoselenium compounds and complex propynamides. researchgate.netresearchgate.netmdpi.com The reactivity of the TMS group allows for subsequent transformations, expanding the range of accessible molecules. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-trimethylsilylprop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NSi/c1-8(2,3)6-4-5-7/h5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLNIAFAHZTVBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40580977 | |

| Record name | 3-(Trimethylsilyl)prop-2-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40580977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70052-55-0 | |

| Record name | 3-(Trimethylsilyl)prop-2-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40580977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Trimethylsilyl Prop 2 Yn 1 Amine and Its Analogs

Direct Synthesis Approaches

The direct synthesis of 3-(trimethylsilyl)prop-2-yn-1-amine and its analogs can be approached through the silylation of corresponding propargylamine (B41283) derivatives or via one-pot procedures that construct the amine-alkyne framework.

Silylation of Propargylamine Derivatives

The direct silylation of propargylamine to yield 3-(trimethylsilyl)prop-2-yn-1-amine is a conceptually straightforward approach. However, the direct reaction of ammonia (B1221849) or primary amines with silyl (B83357) halides can be challenging to control and may lead to multiple silylation products. For instance, the reaction of ammonia with trimethylchlorosilane tends to halt at the formation of bis(trimethylsilyl)amine, also known as hexamethyldisilazane, making the synthesis of the mono-silylated primary amine difficult. wikipedia.org

A common strategy to achieve monosilylation involves the use of a pre-formed N-substituted propargylamine. For example, a procedure for the synthesis of an N-substituted silylamine, N-benzyl-1-(trimethylsilyl)methanamine, involves the reaction of benzylamine (B48309) with (chloromethyl)trimethylsilane in acetonitrile. orgsyn.org This suggests a potential pathway where a suitable N-protected propargylamine could be silylated, followed by deprotection to yield the desired primary amine. However, a specific, documented protocol for the direct silylation of propargylamine to 3-(trimethylsilyl)prop-2-yn-1-amine is not readily found in the surveyed literature.

Alternative One-Pot Protocols for Amine-Alkyne Formation

One-pot syntheses offer an efficient alternative for constructing complex molecules from simple precursors in a single reaction vessel. For analogs of 3-(trimethylsilyl)prop-2-yn-1-amine, several one-pot protocols have been developed.

One notable example is the synthesis of 3-(trimethylsilyl)propynamides, which are structurally related to the target amine. These amides can be prepared in a highly efficient one-pot procedure by the acylation of various amines with trimethylsilylpropynoyl chloride, which is generated in situ from 3-(trimethylsilyl)propynoic acid and oxalyl chloride. researchgate.net This method has been successfully applied to a range of primary and secondary amines, including amino alcohols, affording the corresponding amides in good yields. researchgate.net

The following table summarizes the one-pot synthesis of various 3-(trimethylsilyl)propynamides from different amines.

| Amine | Product | Yield (%) |

| Aniline | N-Phenyl-3-(trimethylsilyl)prop-2-ynamide | 84 |

| Benzylamine | N-Benzyl-3-(trimethylsilyl)prop-2-ynamide | 87 |

| 2,5-Dichloroaniline | N-(2,5-Dichlorophenyl)-3-(trimethylsilyl)prop-2-ynamide | 82 |

| Morpholine | 1-Morpholino-3-(trimethylsilyl)prop-2-yn-1-one | 85 |

| Data sourced from Medvedeva et al. researchgate.net |

While this protocol yields amides rather than the primary amine, these amides are valuable synthetic intermediates themselves. mdpi.comresearchgate.net

Synthesis of Key Precursors and Related Propargyl Alcohols

The synthesis of key precursors is a fundamental aspect of accessing more complex molecules. The corresponding alcohol, 3-(trimethylsilyl)prop-2-yn-1-ol, is a direct and important precursor to the title amine.

Preparation of 3-(Trimethylsilyl)prop-2-yn-1-ol

A straightforward and high-yielding synthesis of 3-(trimethylsilyl)prop-2-yn-1-ol has been reported. The method involves the reaction of a protected propargyl alcohol derivative with a trimethylsilyl (B98337) source. Specifically, the reaction of a suitable precursor with Amberlyst-15, an acidic resin, in methanol (B129727) provides the desired alcohol in excellent yield. The reaction proceeds under an inert atmosphere and at a slightly elevated temperature. chemicalbook.com

A detailed procedure involves the dropwise addition of the starting material to a mixture of methanol and Amberlyst-15 at 0 °C, followed by stirring at 40 °C for 8 hours. After filtration of the resin and an aqueous workup, the product is purified by column chromatography. chemicalbook.com This method provides 3-(trimethylsilyl)prop-2-yn-1-ol in a 96% yield. chemicalbook.com

Catalytic Strategies in Synthesis

Catalytic methods, particularly those employing transition metals, offer powerful tools for the construction of complex molecular architectures from simple starting materials.

Transition Metal-Catalyzed Carbocyclization Reactions

While specific examples of transition metal-catalyzed carbocyclization reactions starting directly from 3-(trimethylsilyl)prop-2-yn-1-amine are not extensively documented in the reviewed literature, related systems provide insight into the potential reactivity of this class of compounds. Transition metal-catalyzed cyclizations of acetylenes are a well-established method for the formation of cyclic compounds. For instance, the cyclization of bis(trimethylsilyl)acetylene (B126346) with a suitable diene catalyzed by a transition metal complex can lead to the formation of highly strained benzocyclobutene derivatives.

Although not a direct carbocyclization of the title amine, this highlights the utility of the trimethylsilyl-substituted alkyne moiety in transition metal-catalyzed transformations. The silyl group can act as a directing group and influence the regioselectivity of the cyclization. Further research in this area could lead to the development of novel carbocyclization reactions involving 3-(trimethylsilyl)prop-2-yn-1-amine to generate diverse heterocyclic and carbocyclic structures.

Methodological Considerations in Synthesis

Spectroscopic and Chromatographic Methods for Purity Assessment

The determination of purity for 3-(trimethylsilyl)prop-2-yn-1-amine and its analogs is crucial for their application in organic synthesis. A combination of spectroscopic and chromatographic techniques is typically employed to ascertain the identity and purity of these compounds.

Detailed analysis of research findings indicates that Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and various chromatographic methods are indispensable tools for the characterization and purity assessment of 3-(trimethylsilyl)prop-2-yn-1-amine and its derivatives.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for the structural elucidation of 3-(trimethylsilyl)prop-2-yn-1-amine and its analogs. Key nuclei for analysis include ¹H, ¹³C, and ²⁹Si.

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule. For instance, in analogs like N-(hydroxyalkyl)-3-(trimethylsilyl)prop-2-yn-amides, characteristic signals include a singlet for the trimethylsilyl (TMS) group protons, a singlet for the methylene (B1212753) protons adjacent to the nitrogen, and signals for the hydroxyalkyl group. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum is used to identify all unique carbon atoms in the molecule. For example, in [3-(trimethylsilyl)prop-2-yn-1-yl] selenides, distinct signals are observed for the methyl carbons of the TMS group, the carbons of the acetylenic bond, and the methylene carbon attached to the selenium atom. researchgate.net

²⁹Si NMR: Silicon-29 NMR spectroscopy is particularly useful for confirming the presence and chemical environment of the silicon atom in the trimethylsilyl group. In various derivatives of 3-(trimethylsilyl)prop-2-yn-1-amine, the ²⁹Si chemical shift is a key diagnostic feature. researchgate.netresearchgate.net

The following table summarizes representative NMR spectroscopic data for analogs of 3-(trimethylsilyl)prop-2-yn-1-amine.

Table 1: NMR Spectroscopic Data for Analogs of 3-(Trimethylsilyl)prop-2-yn-1-amine

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ²⁹Si NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| Bis[3-(trimethylsilyl)prop-2-yn-1-yl] selenide | 3.22 s (2H, ≡CCH₂) | 28.10 (SeCH₂), 88.57 (SiC≡), 102.78 (≡CCH₂) | -18.1 | researchgate.net |

| N-(2-Hydroxyethyl)-3-(trimethylsilyl)prop-2-ynamide | 3.61 s (2H, CH₂O), 5.91 br. s (1H, NH) | 93.10 and 96.94 (C≡C), 154.86 (C=O) | -14.82 | researchgate.net |

| 1-(3-(trimethylsilyl)prop-2-ynyl)pyrrolidine | 3.42 (s, 2H), 2.63–2.60 (m, 4H), 1.83–1.80 (m, 4H), 0.17 (s, 9H) | 101.9, 88.8, 52.6, 44.1, 23.7, 0.04 | Not Reported | rsc.org |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 3-(trimethylsilyl)prop-2-yn-1-amine and its derivatives, key vibrational bands include:

N-H Stretching: Primary amines typically show two N-H stretching bands in the region of 3500-3300 cm⁻¹. wpmucdn.comdocbrown.info

C≡C Stretching: The carbon-carbon triple bond of the alkyne group gives rise to a characteristic absorption in the range of 2186-2167 cm⁻¹. rsc.org

Si-C Stretching: The trimethylsilyl group exhibits characteristic vibrations, including a strong band around 1250 cm⁻¹ and another near 840 cm⁻¹ due to the Si-CH₃ bonds. researchgate.net

The table below presents characteristic IR absorption frequencies for some analogs.

Table 2: Infrared (IR) Spectroscopic Data for Analogs of 3-(Trimethylsilyl)prop-2-yn-1-amine

| Compound | C≡C Stretching (cm⁻¹) | Other Key Bands (cm⁻¹) | Reference |

|---|---|---|---|

| N-(Phenyl)-3-(trimethylsilyl)prop-2-ynamide | 2170 | 3200 (N-H), 1630 (C=O), 1250, 840 (Me₃Si) | researchgate.net |

| 1-(3-(trimethylsilyl)prop-2-ynyl)pyrrolidine | 2167 | Not specified | rsc.org |

| 3-(trimethylsilyl)prop-2-ynyl acetate (B1210297) | 2186 | 1750 (C=O) | rsc.org |

Chromatographic Methods

Chromatographic techniques are essential for the purification and purity assessment of 3-(trimethylsilyl)prop-2-yn-1-amine and its analogs.

Gas Chromatography (GC): GC is a common method for determining the purity of volatile compounds. For instance, the purity of 3-(trimethylsilyl)-2-propyn-1-ol, a related compound, is often reported as >95.0% by GC analysis. tcichemicals.comtcichemicals.com A study on (3,3-difluoroallyl)trimethylsilane (B15290649) also utilized GC for purity analysis, achieving 95-98% purity. orgsyn.org

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable tool for purity assessment. Commercial suppliers often provide purity data determined by HPLC for compounds like 3-(trimethylsilyl)prop-2-yn-1-amine. bldpharm.com

Column Chromatography: Column chromatography is a fundamental purification technique. In the synthesis of 3-(trimethylsilyl)-2-propyn-1-ol, column chromatography with a hexane/ethyl acetate mobile phase was used for purification. chemicalbook.com Similarly, in the synthesis of silylated terminal acetylenes, column chromatography on silica (B1680970) gel with a hexane/EtOAc eluent is employed for purification. rsc.org

The following table provides examples of chromatographic methods used for the analysis and purification of related compounds.

Table 3: Chromatographic Methods for Purity Assessment and Purification

| Method | Compound | Conditions | Purpose | Reference |

|---|---|---|---|---|

| Gas Chromatography (GC) | 3-(Trimethylsilyl)-2-propyn-1-ol | Not specified | Purity assessment (>95.0%) | tcichemicals.comtcichemicals.com |

| Gas-Liquid Chromatography (GLC) | (3,3-difluoroallyl)trimethylsilane | 20% DC 200 on 80-100 mesh Chromosorb P, 4' x 0.25" column, 200°C | Purity assessment (95-98%) | orgsyn.org |

| Column Chromatography | 3-(Trimethylsilyl)-2-propyn-1-ol | Stationary phase: Silica gel, Mobile phase: hexane/ethyl acetate (9:1) | Purification | chemicalbook.com |

| Column Chromatography | Trimethylsilyl acetylene (B1199291) derivatives | Stationary phase: Silica gel (100-200 mesh), Mobile phase: Hexane/EtOAc | Purification | rsc.org |

Chemical Transformations and Reactivity Profiles

Reactivity of the Trimethylsilyl (B98337) Moiety

The trimethylsilyl (TMS) group is a crucial feature of 3-(trimethylsilyl)prop-2-yn-1-amine, serving as both a protecting group and a director of reactivity. Its influence is evident in desilylation reactions, its role in controlling selectivity, and its participation in substitution reactions. nih.govthieme-connect.com

Controlled Desilylation in Organic Transformations

The trimethylsilyl group is frequently employed as a protecting group for the terminal alkyne. thieme-connect.com This strategy is vital in multi-step syntheses where the reactive terminal C-H bond of the alkyne needs to be shielded to prevent unwanted side reactions. nih.govthieme-connect.com The TMS group can be selectively removed under specific conditions, a process known as desilylation or deprotection, to reveal the terminal alkyne for subsequent transformations. nih.gov

Fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), are commonly used for this purpose. stackexchange.comnih.gov The high affinity of fluoride for silicon drives the cleavage of the carbon-silicon bond. stackexchange.comcureffi.org The reaction proceeds via nucleophilic attack of the fluoride ion on the silicon atom, leading to the formation of a stable fluorotrimethylsilane (B1212599) and an alkynyl anion, which is then typically quenched by a proton source. stackexchange.com Other reagents, like potassium carbonate in methanol (B129727), can also effect desilylation. nih.gov For instance, research has shown that desilylation can precede other reactions, such as the allylation of 2-propynamides. mdpi.com

Table 1: Reagents for the Desilylation of Trimethylsilyl Alkynes

| Reagent | Conditions | Comments |

| Tetrabutylammonium fluoride (TBAF) | Anhydrous, various organic solvents | Common and effective, but can be basic. stackexchange.com |

| Tetrabutylammonium triphenyldifluorosilicate (TBAT) | Anhydrous, various organic solvents | Anhydrous, nonhygroscopic, and less basic alternative to TBAF. stackexchange.com |

| Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | Mild basic conditions suitable for some substrates. nih.gov |

| Silver Nitrate (AgNO₃) | Aqueous acetone (B3395972) with pyridine (B92270) | Used for desilylation in specific synthetic contexts. nih.gov |

Silicon-Mediated Regioselectivity and Stereoselectivity

The presence of the trimethylsilyl group significantly influences the regioselectivity and stereoselectivity of reactions at the adjacent alkyne. nih.govthieme-connect.com Both steric and electronic effects of the TMS group play a crucial role in directing the outcome of chemical transformations. nih.govnih.gov

For example, in transition metal-catalyzed reactions, such as the titanium-catalyzed [2+2+1] pyrrole (B145914) synthesis, the TMS group directs the regioselectivity of the alkyne insertion. nih.gov This is attributed to the α-silyl effect, where the silicon atom stabilizes a partial negative charge buildup on the α-carbon during the insertion into the metallacycle. nih.gov This electronic stabilization, combined with the steric bulk of the TMS group, leads to highly selective formation of specific regioisomers. nih.gov

Similarly, in cycloaddition reactions, the TMS group can dictate the orientation of the reacting partners, leading to specific regio- and stereoisomers. nih.gov The ability to control the outcome of these reactions is a powerful tool in the synthesis of complex molecules. nih.gov

Substitution Reactions Involving the Trimethylsilyl Group

While often removed, the trimethylsilyl group itself can be replaced by other functional groups through substitution reactions. nih.govnih.gov This allows for further diversification of the molecular structure. Electrophilic aromatic substitution is a notable example where the TMS group can be readily substituted. For instance, treatment of a silylated pyrrole with N-bromosuccinimide (NBS) results in the high-yield substitution of the TMS group with a bromine atom, providing a handle for further functionalization. nih.gov

Transformations Involving the Alkyne Functionality

The carbon-carbon triple bond is a site of high reactivity, undergoing a variety of addition reactions, including oxidation, reduction, and hydrosilylation.

Alkyne Oxidation and Reduction Pathways

The alkyne in 3-(trimethylsilyl)prop-2-yn-1-amine can be selectively reduced. Catalytic hydrogenation is a common method for this transformation. youtube.com Using a standard catalyst like palladium on carbon (Pd/C) with hydrogen gas (H₂) will typically reduce the alkyne all the way to an alkane. youtube.com

However, by choosing a "poisoned" catalyst, such as Lindlar's catalyst, the reduction can be stopped at the alkene stage, yielding a cis-alkene. cureffi.orgyoutube.com This is because the catalyst's activity is attenuated, preventing over-reduction. cureffi.org Conversely, a dissolving metal reduction, using a group one metal like sodium in liquid ammonia (B1221849), will produce a trans-alkene via a radical intermediate. youtube.com

Table 2: Selective Reduction of Alkynes

| Reagent/Catalyst | Product Stereochemistry | Mechanism |

| H₂, Pd/C | Alkane | Complete hydrogenation. youtube.com |

| H₂, Lindlar's Catalyst | cis-Alkene | Syn-addition of hydrogen on a poisoned catalyst surface. youtube.com |

| Na, NH₃ (l) | trans-Alkene | Radical anion intermediate allows for thermodynamic control. youtube.com |

Hydrosilylation Reactions

Hydrosilylation is the addition of a silicon-hydride bond across the alkyne's triple bond to form a vinylsilane. wikipedia.org This reaction is a cornerstone of organosilicon chemistry and is typically catalyzed by transition metal complexes, most notably those of platinum. wikipedia.orgresearchgate.netmdpi.com

The reaction can be catalyzed by various platinum catalysts, including Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst. wikipedia.org The most widely accepted mechanism is the Chalk-Harrod mechanism, which involves the oxidative addition of the hydrosilane to the platinum center, coordination of the alkyne, migratory insertion, and finally, reductive elimination of the vinylsilane product. wikipedia.org

The regioselectivity of hydrosilylation of terminal alkynes is a critical aspect. Generally, the addition follows an anti-Markovnikov pattern, where the silicon atom attaches to the terminal carbon of the alkyne. wikipedia.org However, directing groups on the substrate can influence the regiochemical outcome. acs.org For example, a dimethylvinylsilyl (DMVS) group can act as a directing group in platinum-catalyzed hydrosilylation, leading to high regioselectivity. acs.org

[3+2] Cycloaddition Reactions (Click Chemistry Analogs)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. researchgate.net This reaction is known for its mild reaction conditions, tolerance of a wide range of functional groups, and high yields. organic-chemistry.org The reaction can be carried out in various solvents, including water, and is often catalyzed by copper(I) species, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate. conicet.gov.arrsc.org

While 3-(trimethylsilyl)prop-2-yn-1-amine itself is not extensively cited in CuAAC literature, its core structure, a terminal alkyne, is the key reactive partner in this transformation. The presence of the amine functionality is generally well-tolerated in CuAAC reactions. conicet.gov.ar The trimethylsilyl group on the alkyne can be retained in the triazole product or cleaved under certain reaction conditions. The CuAAC reaction has found widespread use in bioconjugation, materials science, and drug discovery. researchgate.netresearchgate.net For bioconjugation applications, ligands such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are often used to stabilize the copper(I) catalyst and protect biomolecules from oxidative damage. nih.gov

Table 2: General Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Component | Typical Reagents/Conditions | Purpose |

|---|---|---|

| Alkyne | Terminal alkyne (e.g., propargyl amine) | Reaction partner |

| Azide (B81097) | Organic azide | Reaction partner |

| Copper Source | CuSO₄·5H₂O, CuI, CuBr | Catalyst precursor |

| Reducing Agent | Sodium ascorbate | In situ generation of Cu(I) |

| Ligand | THPTA, TBTA | Stabilize Cu(I), prevent side reactions |

Reactions with Nitrogen-Containing Nucleophiles and Electrophiles

The reaction of 3-(trimethylsilyl)prop-2-ynal, a closely related compound to 3-(trimethylsilyl)prop-2-yn-1-amine, with α-hydroxyamino oximes has been shown to proceed chemoselectively at the aldehyde group to furnish open-chain 3-trimethylsilylprop-2-yn-1-ylideneamine oxides. researchgate.net This transformation highlights the electrophilic nature of the carbonyl group in the propargyl system. While the amine group in 3-(trimethylsilyl)prop-2-yn-1-amine is nucleophilic, it can be transformed into an electrophilic species. For instance, reaction with nitrous acid can convert a primary amine into a diazonium salt, a potent electrophile. msu.edu Furthermore, electrophilic amination processes involve the reaction of a nucleophilic carbanion with an electrophilic nitrogen source, such as chloramines or oxaziridines. wikipedia.org

The carbon-carbon triple bond in 3-(trimethylsilyl)prop-2-yn-1-amine is susceptible to nucleophilic attack. The reaction of 3-trimethylsilyl-2-propynamides with organic diselenides in the presence of a reducing agent like sodium borohydride (B1222165) leads to the formation of 3-alkylselanyl-2-propenamides. mdpi.com This reaction proceeds via the in situ generation of sodium alkylselenolates, which then undergo a regio- and stereoselective nucleophilic addition to the alkyne, typically affording the (Z)-vinyl selenides. mdpi.com The reaction is often accompanied by desilylation. mdpi.com

In a related study, previously unknown organyl [3-(trimethylsilyl)prop-2-yn-1-yl] selenides were synthesized by the reaction of 3-bromo-1-(trimethylsilyl)prop-1-yne with organoselenolates generated from diorganyl diselenides and sodium borohydride. researchgate.net This demonstrates that the propargylic position is susceptible to nucleophilic substitution. Similarly, the reaction of 3-trimethylsilyl-2-propynamides with potassium selenocyanate (B1200272) in the presence of ammonium (B1175870) chloride in methanol results in the formation of (Z)-3-amino-3-oxo-1-propenyl selenocyanates, also involving a desilylation step. mdpi.com

Table 3: Synthesis of Organoselenium Compounds from Silylated Propargyl Derivatives

| Starting Material | Selenium Reagent | Product Type | Key Features | Reference |

|---|---|---|---|---|

| 3-Trimethylsilyl-2-propynamides | Diorganyl diselenides / NaBH₄ | 3-Alkylselanyl-2-propenamides | Regio- and stereoselective addition, desilylation | mdpi.com |

| 3-Bromo-1-(trimethylsilyl)prop-1-yne | Diorganyl diselenides / NaBH₄ | [3-(Trimethylsilyl)prop-2-yn-1-yl] selenides | Nucleophilic substitution | researchgate.net |

Reactions at the Amine Center

The primary amine group in 3-(trimethylsilyl)prop-2-yn-1-amine is a key functional handle that dictates much of its reactivity. This nitrogen center can act as a nucleophile, participating in a variety of chemical transformations to yield a diverse array of more complex molecules. The following sections detail the principal reactions occurring at this amine center.

The nucleophilic character of the primary amine in 3-(trimethylsilyl)prop-2-yn-1-amine allows it to readily undergo acylation reactions with various acylating agents to form stable N-propargyl amides. These amides, specifically 3-(trimethylsilyl)propynamides, are valuable intermediates for synthesizing biologically important heterocyclic compounds. researchgate.net

A highly efficient one-pot procedure has been developed for the synthesis of these amides. researchgate.net This method involves the in situ generation of 3-(trimethylsilyl)propynoyl chloride, which then reacts with a primary or secondary amine to afford the corresponding amide in high yields. researchgate.net The reaction is typically carried out at room temperature. researchgate.net This approach is advantageous as it avoids the isolation of the often unstable acyl chloride. researchgate.net

The acylation can be highly selective. For instance, the reaction with β-amino alcohols can be controlled to achieve either selective N-acylation or N,O-bis-acylation, leading to N-(hydroxyalkyl)propynamides or amido esters, respectively. researchgate.net The synthesis of N-(hydroxyalkyl)amides from silyl-protected aminoalcohols and 3-(trimethylsilyl)propynoyl chloride has also been reported to proceed in high yields. researchgate.net In some cases, direct acylation of aminoalcohols can be achieved without the need for prior protection of the hydroxyl group. researchgate.net For example, the reaction of 2,2-dimethylethanolamine with 3-(trimethylsilyl)propynoyl chloride yields the corresponding N-(2-hydroxy-1,1-dimethylethyl)amide in 88% yield without silylation of the aminoalcohol. researchgate.net

General methods for amide bond formation, such as using potassium acyltrifluoroborates promoted by simple chlorinating agents in water, are also applicable and can tolerate a range of functional groups. nih.gov

Table 1: Examples of Amide Formation via Acylation of Amines with 3-(Trimethylsilyl)propynoyl Chloride Derivatives

| Amine Reactant | Product | Yield (%) | Reference |

|---|---|---|---|

| Aniline | N-Phenyl-3-(trimethylsilyl)propynamide | 94 | researchgate.net |

| Benzylamine (B48309) | N-Benzyl-3-(trimethylsilyl)propynamide | 96 | researchgate.net |

| Morpholine | 1-(Morpholin-4-yl)-3-(trimethylsilyl)prop-2-yn-1-one | 98 | researchgate.net |

| Ethanolamine | N-(2-hydroxyethyl)-3-(trimethylsilyl)propynamide | Not specified | researchgate.net |

| 2,2-Dimethylethanolamine | N-(2-hydroxy-1,1-dimethylethyl)-3-(trimethylsilyl)propynamide | 88 | researchgate.net |

The primary amine of 3-(trimethylsilyl)prop-2-yn-1-amine can condense with aldehydes and ketones to form the corresponding imines. These products, which contain both an imine (C=N) and an alkyne (C≡C) functionality, are classified as aza-enynes. The formation of imines is a fundamental transformation in organic chemistry, often catalyzed by acids or requiring dehydrating agents to drive the equilibrium towards the product. For instance, the condensation of amines with aldehydes can be effectively carried out using reagents like titanium(IV) ethoxide or copper(II) sulfate. beilstein-journals.org

The resulting N-propargyl imines are versatile synthetic intermediates. The general mechanism for their formation involves the nucleophilic attack of the amine onto the carbonyl carbon, followed by dehydration to yield the imine. These aza-enynes can then participate in a variety of subsequent reactions, particularly cyclizations, to form complex nitrogen-containing molecules. beilstein-journals.org

For example, a proposed mechanism for the cascade cyclization of certain enynals involves the initial condensation of a primary amine with an aldehyde to furnish an imine intermediate. beilstein-journals.org This step is crucial for the subsequent silver-promoted 5-exo-dig cyclization to form pyrrole derivatives. beilstein-journals.org The synthesis of chiral imines, such as N-tert-butanesulfinyl imines, from aldehydes and tert-butanesulfinamide highlights a common strategy for preparing these types of compounds. beilstein-journals.org

The structure of 3-(trimethylsilyl)prop-2-yn-1-amine, featuring both an amine and a protected alkyne, makes it an excellent precursor for the synthesis of various heterocyclic ring systems. The amine provides a nitrogen atom for the heterocycle, while the reactive alkyne participates in cyclization reactions.

The amides derived from this amine are key intermediates in the synthesis of heterocyclic compounds. researchgate.net For instance, 3-(trimethylsilyl)propynoic acid N-(hydroxyalkyl)amides, formed by the acylation of aminoalcohols, are known precursors to acetylenic oxazolines. researchgate.net

Furthermore, the aza-enynes synthesized from 3-(trimethylsilyl)prop-2-yn-1-amine can undergo tandem annulation reactions to produce functionalized pyridine and pyrrole derivatives. beilstein-journals.org Copper-catalyzed aza-annulation of enynyl azides is a known method for synthesizing 5-selenyl- and sulfenylpyridine derivatives. beilstein-journals.org Similarly, Lewis acid-mediated aza-annulation of 2-en-4-ynyl azides can yield substituted pyridines. beilstein-journals.org While these examples start from enynyl azides, the underlying principle of using an enyne structure for heterocyclic synthesis is directly applicable to derivatives of 3-(trimethylsilyl)prop-2-yn-1-amine.

The trimethylsilyl group itself can be used to direct reactions. For example, the 2-(trimethylsilyl)ethoxymethyl (SEM) group is a widely used protecting group for heterocyclic NH moieties and can direct lithiation to the neighboring position, facilitating the introduction of various electrophiles and subsequent ring formation. researchgate.net This principle can be applied to derivatives of 3-(trimethylsilyl)prop-2-yn-1-amine to construct complex heterocyclic frameworks like indazoles. researchgate.net

Advanced Applications in Organic and Material Chemistry

Utilization as a Versatile Building Block in Complex Chemical Synthesis

The inherent reactivity of its distinct functional groups makes 3-(trimethylsilyl)prop-2-yn-1-amine a coveted starting material for the synthesis of intricate organic molecules. The primary amine serves as a nucleophile or a directing group, while the silyl-protected alkyne provides a stable yet activatable handle for a variety of coupling and cyclization reactions.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrrolidines, Oxazoles, Triazoles, Pyrazines)

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. organic-chemistry.orgdergipark.org.tr 3-(trimethylsilyl)prop-2-yn-1-amine provides a powerful entry point to several classes of these important compounds.

Pyrrolidines: The synthesis of pyrrolidine (B122466) rings, a core structure in many biologically active molecules, can be achieved through various methods, including the [3+2] cycloaddition of azomethine ylides. enamine.net Azomethine ylide equivalents, such as those derived from N-(methoxymethyl)-N-[(trimethylsilyl)methyl]benzylamine, readily react with electron-deficient alkenes to form highly substituted pyrrolidines. mdpi.com The primary amine of 3-(trimethylsilyl)prop-2-yn-1-amine can be transformed into an imine, which can then be converted into an azomethine ylide for subsequent cycloaddition reactions, providing a pathway to pyrrolidines bearing a silylated alkyne functionality.

Oxazoles: Oxazoles are another class of heterocycles with significant applications in medicinal chemistry. nih.gov A key synthetic strategy for oxazole (B20620) formation is the Van Leusen reaction, which involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govsemanticscholar.org Furthermore, 3-(trimethylsilyl)propynamides, which can be readily prepared by the acylation of amines like 3-(trimethylsilyl)prop-2-yn-1-amine, are valuable intermediates for synthesizing chiral 2-trimethylsilyldihydro-1,3-oxazoles. researchgate.net This highlights a direct route from the title compound to functionalized oxazoline (B21484) and, subsequently, oxazole systems.

Triazoles: The 1,2,3-triazole moiety is a hallmark of click chemistry, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orgnih.gov The alkyne functionality of 3-(trimethylsilyl)prop-2-yn-1-amine (often after desilylation to the terminal alkyne) is an ideal reaction partner for organic azides. This reaction proceeds with high efficiency and regioselectivity to yield 1,4-disubstituted 1,2,3-triazoles. The resulting triazole will bear an aminomethyl substituent, providing a handle for further functionalization. The triazole ring itself is a stable, aromatic system that can participate in various biological interactions. dergipark.org.tr

Pyrazines: Substituted pyrazines are important components of many biologically active compounds. The presence of 3-((trimethylsilyl)ethynyl)pyrazin-2-amine (B3197419) in chemical supplier catalogs indicates that this specific scaffold is synthetically accessible. simsonpharma.comambeed.com The synthesis of such a compound would likely involve the coupling of a halogenated pyrazine (B50134) with 3-(trimethylsilyl)prop-2-yn-1-amine or a related derivative, followed by manipulation of the functional groups. General methods for pyrazinamide (B1679903) synthesis often involve the reaction of pyrazine esters with amines, a transformation for which 3-(trimethylsilyl)prop-2-yn-1-amine is well-suited. nih.gov

| Heterocycle | General Reaction Type | Role of 3-(Trimethylsilyl)prop-2-yn-1-amine | Key Features of Product |

|---|---|---|---|

| Pyrrolidine | [3+2] Cycloaddition | Precursor to azomethine ylide after conversion of the amine to an imine. | Substituted pyrrolidine with a side chain containing a (trimethylsilyl)alkyne moiety. |

| Oxazole | Acylation followed by cyclization | Serves as the amine component for the formation of a 3-(trimethylsilyl)propynamide intermediate. researchgate.net | Oxazole ring with a substituent derived from the amine, retaining the potential for further functionalization. |

| 1,2,3-Triazole | Azide-Alkyne Cycloaddition (Click Chemistry) | Provides the alkyne functionality for reaction with an organic azide (B81097). organic-chemistry.orgnih.gov | 1,4-Disubstituted triazole with an aminomethyl group at the 4-position. |

| Pyrazine | Nucleophilic substitution/amination | Acts as the amine nucleophile in reactions with functionalized pyrazine precursors. nih.gov | Pyrazine ring bearing a 3-((trimethylsilyl)ethynyl) substituent. simsonpharma.com |

Construction of Polyfunctionalized Organic Scaffolds

A molecular scaffold is a core structure upon which other chemical moieties can be appended to create complex, multifunctional molecules. mdpi.com The trifunctional nature of 3-(trimethylsilyl)prop-2-yn-1-amine makes it an exemplary building block for the de novo synthesis of such scaffolds. enamine.net Each of its functional groups—the primary amine, the silyl-protected alkyne, and the latent terminal alkyne—can be addressed with orthogonal chemical reactions.

For instance, the amine can be acylated or alkylated, the trimethylsilyl (B98337) group can be cleaved to reveal the terminal alkyne for a subsequent coupling reaction (like the Sonogashira coupling or CuAAC), and the silyl-alkyne itself can participate in specific transition-metal-catalyzed reactions. This allows for the sequential or programmed introduction of different functionalities, leading to the creation of structurally diverse and densely functionalized molecules from a single, simple starting material. The ability to construct such scaffolds is critical in fields like drug discovery and materials science, where precise control over the spatial arrangement of functional groups is paramount. mdpi.comenamine.net

Integration into Polymer Synthesis and Functionalization

The unique properties of 3-(trimethylsilyl)prop-2-yn-1-amine also lend themselves to the field of polymer chemistry, both in the initial synthesis of polymers and in their subsequent modification.

Incorporation of Alkyne Functionalities in Macromolecular Architectures

The development of functional polymers with tailored properties is a major focus of modern materials science. The incorporation of alkyne groups into a polymer backbone or as pendant side chains provides a versatile handle for further chemical modification. 3-(trimethylsilyl)prop-2-yn-1-amine can be used as a monomer in polycondensation reactions. For example, its primary amine can react with diacyl chlorides or dicarboxylic acids to form polyamides. The resulting polymer would have a regularly repeating (trimethylsilyl)alkyne functionality along its backbone. Similarly, it could be incorporated into polyester (B1180765) synthesis through derivatization into a diol. The presence of these alkyne groups makes the polymer amenable to a wide range of transformations. acs.org

Post-Polymerization Modification via Click Chemistry

Post-polymerization modification is a powerful strategy for creating a library of functional polymers from a single parent polymer. cmu.edu This approach allows for the introduction of functionalities that might not be compatible with the initial polymerization conditions. The alkyne group of 3-(trimethylsilyl)prop-2-yn-1-amine is perfectly suited for post-polymerization modification via click chemistry, particularly the CuAAC reaction.

A common strategy involves synthesizing a polymer with pendant azide groups. This azido-polymer can then be treated with 3-(trimethylsilyl)prop-2-yn-1-amine (after desilylation to the terminal alkyne) in the presence of a copper catalyst. This reaction efficiently and selectively attaches the propargylamine (B41283) moiety to the polymer backbone via a stable triazole linkage. The newly introduced primary amine can then be used for further functionalization, for example, by attaching biomolecules, dyes, or other functional groups. This "grafting to" approach is highly modular and allows for the creation of complex, multifunctional polymer architectures. cmu.eduresearchgate.net Another powerful click reaction, the thiol-yne reaction, can also be utilized, where thiols add across the alkyne to form vinyl sulfides or, with a second equivalent, alkyl disulfides, providing another route to polymer cross-linking and functionalization. acs.org

| Strategy | Description | Role of the Compound | Resulting Polymer Feature |

|---|---|---|---|

| Pre-polymerization Functionalization | Use as a monomer in a polymerization reaction. | Acts as a bifunctional monomer (e.g., in polyamide synthesis) to incorporate the alkyne group into the polymer backbone. | Polymer with regularly spaced, pendant (trimethylsilyl)alkyne groups. |

| Post-polymerization Modification | Reaction with a pre-formed polymer containing a complementary functional group. | Acts as a small molecule for attachment to a polymer, typically via click chemistry (e.g., reacting with an azide-functionalized polymer). cmu.edu | Polymer functionalized with aminomethyl-triazole linkages, providing sites for further modification. |

Research into Biological Activity Mechanisms

While 3-(trimethylsilyl)prop-2-yn-1-amine itself is primarily a synthetic building block, the molecules synthesized from it have been the subject of biological investigation. The biological activity of these derivatives is a direct consequence of the new functionalities and scaffolds created using the title compound.

For example, organoselenium compounds derived from 3-trimethylsilyl-2-propynamides have been synthesized and are of interest due to the known biological activities of selenium-containing molecules. mdpi.com Ebselen, a well-known organoselenium drug, exhibits anti-inflammatory, neuroprotective, and glutathione (B108866) peroxidase mimetic properties. mdpi.com The novel selenium-containing vinyl and acetylenic amides synthesized from precursors related to 3-(trimethylsilyl)prop-2-yn-1-amine are therefore of interest for their potential to exhibit similar or novel biological activities. mdpi.comresearchgate.net

Furthermore, the 1,2,3-triazole ring, readily formed via click chemistry from the alkyne of the title compound, is a privileged structure in medicinal chemistry. Triazole-containing compounds are known to exhibit a wide range of bioactivities, and they can act as stable linkers or pharmacophores that interact with biological targets through hydrogen bonding and dipole interactions. dergipark.org.tr The specific biological mechanism of a triazole derivative will depend on the other substituents attached to the ring, which can be varied systematically using 3-(trimethylsilyl)prop-2-yn-1-amine as the starting point.

Exploration of Enzyme Inhibition Properties

The propargylamine moiety is a well-known pharmacophore, particularly recognized for its ability to act as a mechanism-based inhibitor of various enzymes. This inhibitory action often involves the in-situ generation of a reactive allene (B1206475) species that can covalently bind to the enzyme's active site, leading to irreversible inhibition.

Monoamine Oxidase (MAO) Inhibition:

Propargylamines are a cornerstone in the design of inhibitors for monoamine oxidases (MAO-A and MAO-B), enzymes that play a crucial role in the metabolism of neurotransmitters. The oxidation of the propargylamine by the flavin cofactor in MAO leads to a highly reactive species that inactivates the enzyme. Given this precedent, 3-(Trimethylsilyl)prop-2-yn-1-amine is a prime candidate for the development of novel MAO inhibitors. The trimethylsilyl group can be strategically retained to modulate lipophilicity and target engagement or removed to reveal the terminal alkyne for covalent modification.

| Enzyme Target | Potential Inhibitory Mechanism | Therapeutic Relevance |

| Monoamine Oxidase (MAO) | Mechanism-based irreversible inhibition | Neurodegenerative diseases, Depression |

| Lysine-Specific Demethylase 1 (LSD1) | Covalent adduct formation | Cancer Therapy |

Ligand Design for Biochemical Assays

The dual functionality of 3-(Trimethylsilyl)prop-2-yn-1-amine makes it an attractive scaffold for the design of chemical probes and ligands for biochemical assays. The primary amine can be readily functionalized to introduce reporter groups, affinity tags, or other molecular recognition elements, while the protected alkyne provides a handle for "click" chemistry or other bioorthogonal ligations.

Derivatives of this compound can be synthesized to incorporate fluorophores, biotin, or other labels. Such labeled probes are instrumental in techniques like fluorescence polarization, pull-down assays, and various imaging modalities to study protein-ligand interactions and enzyme activity. The trimethylsilyl group offers a stable, protected form of the alkyne during the synthesis of these complex probes, which can be deprotected at a later stage for conjugation to a target or surface.

Investigations into Cellular Process Modulation

The ability of propargylamine derivatives to interact with specific enzymes and receptors gives them the potential to modulate various cellular processes. The introduction of this structural motif into bioactive scaffolds can lead to compounds with novel or enhanced biological activities.

Research into propargylamine-containing molecules has shown their involvement in processes such as cell cycle control, apoptosis, and signal transduction pathways. While specific studies on 3-(Trimethylsilyl)prop-2-yn-1-amine in this context are not yet prevalent, its utility as a synthetic precursor allows for the generation of libraries of compounds for screening in cellular assays. The modulation of cellular pathways by such compounds could pave the way for new therapeutic agents for a range of diseases.

Development of Specialty Chemicals and Advanced Materials Intermediates

The reactivity of its functional groups makes 3-(Trimethylsilyl)prop-2-yn-1-amine a valuable intermediate in the synthesis of specialty chemicals and the building blocks for advanced materials.

Synthesis of Heterocyclic Compounds:

The primary amine and the alkyne can participate in a variety of cyclization reactions to form a diverse range of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and agrochemicals. The trimethylsilyl group can direct the regioselectivity of these reactions and can be removed post-cyclization.

Monomers for Functional Polymers:

The amine and alkyne functionalities allow this compound to be used as a monomer or a cross-linking agent in the synthesis of functional polymers. The amine can be used for polymerization to form polyamides or polyimines, while the alkyne can be used for polymerization via techniques like alkyne metathesis or for post-polymerization modification using click chemistry. This can lead to the creation of materials with tailored properties, such as specific thermal, mechanical, or electronic characteristics.

| Application Area | Synthetic Utility | Resulting Products |

| Specialty Chemicals | Precursor for heterocyclic synthesis | Bioactive molecules, Agrochemicals |

| Advanced Materials | Monomer for polymerization, Cross-linking agent | Functional polymers, Modified surfaces |

Computational and Mechanistic Investigations

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies, primarily employing Density Functional Theory (DFT), are fundamental in mapping the reaction pathways for molecules containing the propargylamine (B41283) framework. These investigations calculate the energy of reactants, products, and, crucially, the transition states that connect them. By identifying the lowest energy path on the potential energy surface, chemists can predict the most likely mechanism for a given reaction.

For related silyl-functionalized alkynes, computational methods have been used to explore cycloaddition reactions. For instance, in intramolecular [3+2] cycloadditions of silyl (B83357) nitronates, molecular modeling computations help to understand the sequence of bond-forming events and the energetic barriers involved. mdpi.com Such studies can differentiate between concerted and stepwise mechanisms and analyze the stability of potential intermediates. While not specific to 3-(trimethylsilyl)prop-2-yn-1-amine, these theoretical models provide a blueprint for how its own reaction mechanisms, such as nucleophilic additions or cycloadditions, could be investigated to reveal the intricate details of transition states.

Computational Modeling of Molecular Conformations and Electronic Structure

Computational modeling is essential for determining the three-dimensional structure and electronic properties of molecules like 3-(trimethylsilyl)prop-2-yn-1-amine. Methods such as DFT can predict stable conformations, bond lengths, bond angles, and dihedral angles with high accuracy. These geometric parameters are crucial for understanding the molecule's steric profile and how it might interact with other reagents.

For example, studies on the related compound 3-trimethylsilylprop-2-ynal have used spectroscopic methods to probe the possibility of intramolecular hydrogen bonding, a feature that directly relates to molecular conformation and can be corroborated by computational models. researchgate.net In more complex systems incorporating a propargyl group, DFT calculations are routinely used to compare theoretically optimized geometries with experimental data from X-ray crystallography. mdpi.com These comparisons help validate the chosen computational method and provide a deeper understanding of the electronic structure, including the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), which are key to predicting reactivity.

To illustrate the output of such computational work, the table below shows selected geometric parameters calculated using DFT for a related benzimidazolone derivative containing a prop-2-yn-1-yl group, demonstrating the level of detail that can be achieved. mdpi.com

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value (X-ray) |

| Bond Length | C=O | 1.22 Å | 1.21 Å |

| Bond Length | N-CH₂ | 1.46 Å | 1.46 Å |

| Bond Length | C≡C | 1.18 Å | 1.17 Å |

| Bond Angle | C-N-C | 125.9° | 125.8° |

| Bond Angle | N-CH₂-C | 111.9° | 112.1° |

This table is illustrative of the data generated in computational studies of related molecules.

Elucidation of Regio- and Stereoselectivity in Complex Reactions

One of the most powerful applications of computational chemistry is in explaining and predicting the outcomes of reactions where multiple products can be formed. Regioselectivity (which of several possible positions reacts) and stereoselectivity (which spatial arrangement of atoms is formed) are often determined by subtle differences in the activation energies of competing reaction pathways.

Computational studies on the reactions of related silyl alkynes provide clear examples of this application. In the intramolecular silyl nitronate [3+2] cycloadditions, Spartan molecular modeling computations were employed to rationalize the observed high levels of chemo- and diastereospecificity. mdpi.com The calculations demonstrated that reaction at a double bond was energetically favored over a triple bond, explaining the chemoselectivity. mdpi.com Furthermore, by comparing the transition state energies for the formation of different diastereomers, the models could explain why a specific stereochemical outcome was observed. mdpi.com Similarly, experimental work on 3-trimethylsilyl-2-propynamides has shown that their reactions can proceed in a highly regio- and stereoselective manner, an observation that would typically be rationalized by detailed computational analysis of the transition states. mdpi.com

These examples highlight the indispensable role of computational modeling in modern organic chemistry. Although specific data for 3-(trimethylsilyl)prop-2-yn-1-amine is limited in the reviewed literature, the established methodologies are fully applicable and would be expected to provide profound insights into its chemical behavior.

Q & A

Q. What are the key considerations for synthesizing 3-(Trimethylsilyl)prop-2-yn-1-amine?

The synthesis typically involves reacting propargylamine with chlorotrimethylsilane in the presence of a base like lithium bis(trimethylsilyl)amide. After forming the hydrochloride salt, neutralization with NaHCO₃ and extraction with CHCl₃ yields the free base. Distillation under reduced pressure is critical to obtain a pure product. Key parameters include maintaining anhydrous conditions and controlling reaction temperature to avoid side reactions like over-silylation .

Q. How can I purify 3-(Trimethylsilyl)prop-2-yn-1-amine derivatives effectively?

Flash column chromatography using gradients of ethyl acetate in pentane (e.g., 10–40% EtOAc) is effective for isolating derivatives. For example, N-benzyl-3-(3-fluorophenyl)prop-2-yn-1-amine was purified with a Biotage system, achieving 67% yield. Monitoring via TLC (Rf = 0.43 in 20% EtOAc/pentane) ensures proper separation .

Q. What analytical methods are recommended for characterizing this compound?

¹H and ¹³C NMR are standard. Key NMR signals include:

Q. What safety precautions are essential when handling this compound?

Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin contact. The compound’s amine group may cause irritation. Waste should be segregated and disposed via certified hazardous waste protocols. Always consult SDS for specific hazards .

Q. How should 3-(Trimethylsilyl)prop-2-yn-1-amine be stored?

Store as a free base under inert gas (N₂/Ar) at –20°C in sealed vials. For hydrochloride salts, desiccate at room temperature. Avoid moisture to prevent hydrolysis of the trimethylsilyl group .

Advanced Research Questions

Q. How does the trimethylsilyl group influence regioselectivity in alkyne functionalization?

The bulky Si(CH₃)₃ group directs reactions to the terminal alkyne position via steric and electronic effects. For example, in Sonogashira couplings, Pd/Cu catalysts selectively react at the unsilylated end. Computational studies suggest the silyl group lowers the LUMO of the alkyne, favoring nucleophilic attacks at the terminal carbon .

Q. What catalytic systems optimize cross-coupling reactions with this compound?

Pd(PPh₃)₂Cl₂/CuI systems are effective for aryl-alkyne couplings (e.g., with iodobenzene derivatives). For hydroalkoxylation, Ag catalysts in dichloromethane promote trans-addition. Gold(I) complexes (e.g., AuCl) can enhance cyclization efficiency in propargylamine derivatives .

Q. How can I mitigate dimerization or oligomerization during synthesis?

Use low temperatures (0–5°C) during silylation steps and dilute reaction conditions. Adding radical inhibitors (e.g., BHT) or conducting reactions under inert atmospheres reduces radical-mediated dimerization. For example, autoxidation of silylated cycloalkenes is suppressed by excluding O₂ .

Q. What mechanistic insights exist for its reactivity in click chemistry?

The alkyne’s electron-deficient nature (due to Si(CH₃)₃) facilitates copper-free strain-promoted azide-alkyne cycloadditions (SPAAC). DFT studies indicate a concerted mechanism with a lower activation barrier compared to non-silylated analogs. This is exploited in bioconjugation where traditional Cu catalysts are incompatible .

Q. How does the compound behave under acidic or basic conditions?

The amine group is protonated under acidic conditions, enhancing water solubility. In base, the silyl group is susceptible to hydrolysis, yielding propiolic acid derivatives. For example, treatment with NaOH cleaves Si(CH₃)₃ to form prop-2-yn-1-amine, enabling sequential functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.